

Unveiling the Spectroscopic Signature of Scabronine A: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Scabronine A

Cat. No.: B1241227

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For researchers, scientists, and drug development professionals, the precise identification of natural products is a critical step in the discovery pipeline. This technical guide provides a comprehensive overview of the spectroscopic data for **Scabronine A**, a cyathane-type diterpenoid isolated from the bitter mushroom *Sarcodon scabrosus*. The data presented here, originally reported by Ohta et al., serves as a foundational reference for the unambiguous identification of this neurologically active compound.

Spectroscopic Data for the Identification of Scabronine A

The structural elucidation of **Scabronine A** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Infrared (IR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data essential for its characterization.

Table 1: ^1H NMR Spectroscopic Data for Scabronine A (500 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1 α	1.54	m	
1 β	1.32	m	
2 α	1.62	m	
2 β	1.48	m	
3	2.58	sept	6.8
4	5.38	s	8.8
6	4.43	d	
7 α	2.15	m	
7 β	1.95	m	
8	3.35	m	11.2
10	2.35	m	
11	4.05	d	
11'	3.75	d	
12	1.01	s	6.8
13	1.05	s	
14	0.98	d	
15	0.99	d	
16	4.88	s	6.8
17	4.68	s	

Table 2: ^{13}C NMR Spectroscopic Data for Scabronine A (125 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)
1	39.4
2	18.9
3	41.5
4	129.8
5	138.7
6	78.9
7	35.4
8	51.2
9	50.1
10	38.7
11	64.1
12	28.1
13	22.4
14	21.5
15	21.2
16	148.2
17	110.9
18	170.8
19	20.8
20	29.7

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data for Scabronine A

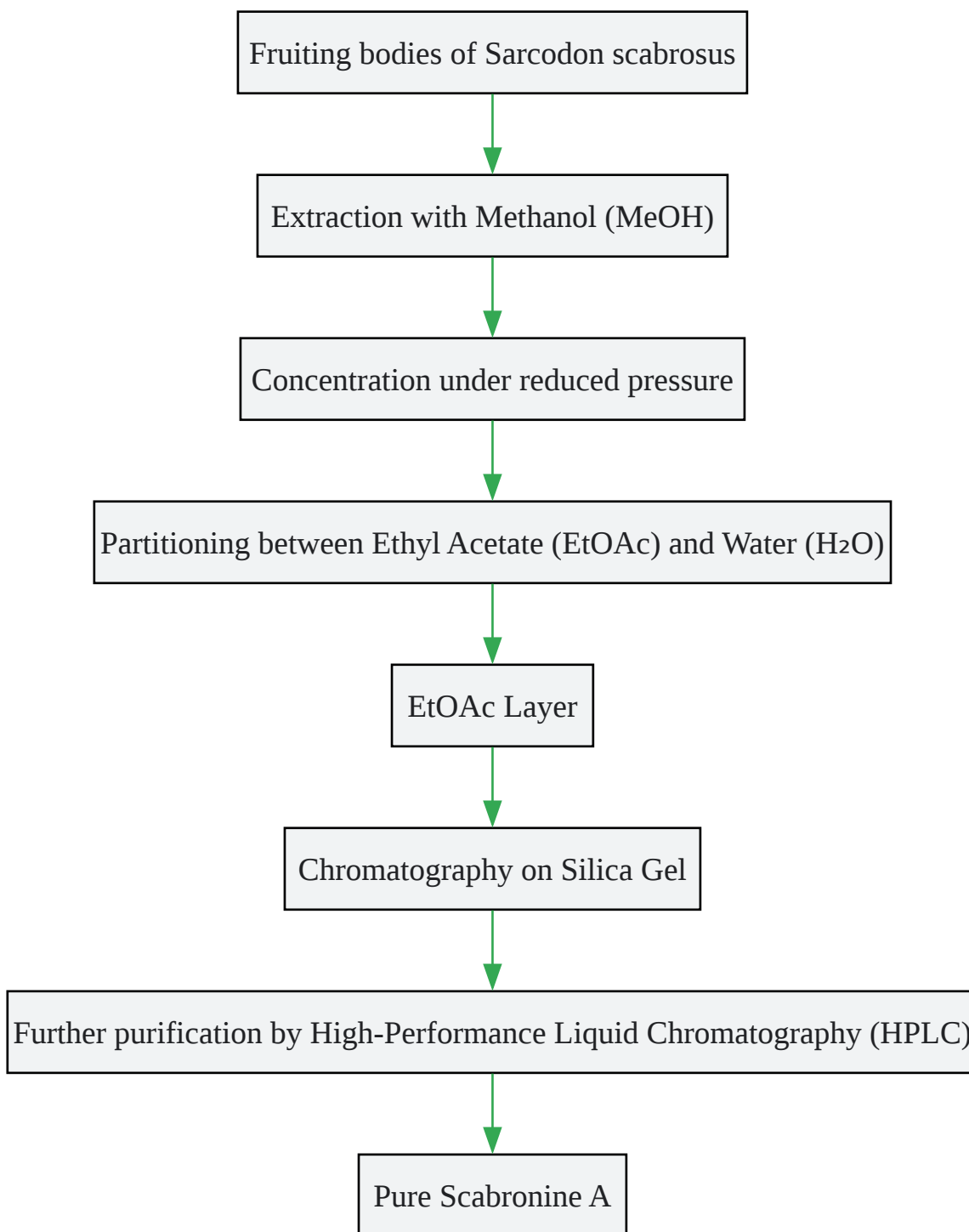
Spectroscopic Technique	Key Observations
IR (film) ν_{\max} cm^{-1}	3400 (br), 1710, 1640
HR-FABMS	m/z 333.2064 ($[\text{M}+\text{H}]^+$, $\text{C}_{20}\text{H}_{29}\text{O}_4$)

Experimental Protocols

The following methodologies are based on the original work by Ohta et al. for the isolation and spectroscopic characterization of **Scabronine A**.

Isolation of Scabronine A

The fruiting bodies of the mushroom *Sarcodon scabrosus* were collected and subjected to an extraction process. The detailed workflow for the isolation is as follows:



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Caption: Isolation workflow for **Scabronine A**.

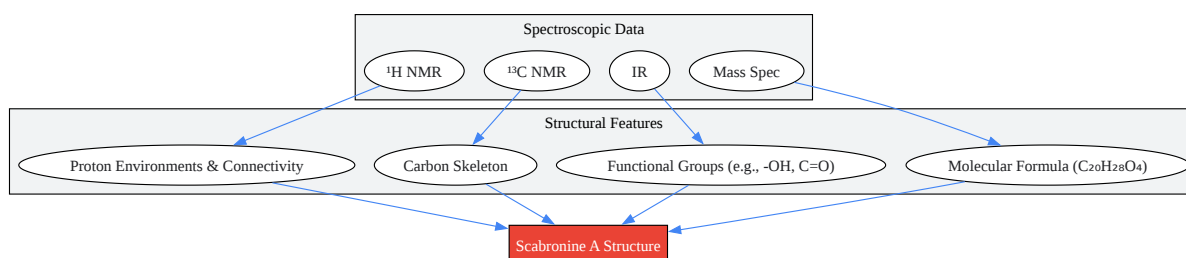
Spectroscopic Analysis

For the structural elucidation of the isolated compound, the following spectroscopic experiments were performed:

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **Mass Spectrometry:** High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was used to determine the exact mass and molecular formula of the compound.
- **Infrared Spectroscopy:** The IR spectrum was measured on a thin film to identify the key functional groups present in the molecule.

Logical Relationship of Spectroscopic Data to Structure

The interpretation of the collective spectroscopic data leads to the elucidation of the chemical structure of **Scabronine A**. The logical connections between the data and structural features are outlined below.



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Caption: Relationship between spectroscopic data and structural elucidation.

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